N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as BRD0705 and is classified as a small molecule inhibitor. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of BRD0705 involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development of cancer and inflammation. By inhibiting BRD4, BRD0705 can disrupt the transcriptional program of cancer and inflammatory cells, leading to their death.
Biochemical and Physiological Effects:
BRD0705 has been shown to have several biochemical and physiological effects. It can induce apoptosis (cell death) in cancer and inflammatory cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRD0705 in lab experiments is its specificity for BRD4. This allows for the selective inhibition of BRD4, without affecting other proteins. Additionally, BRD0705 has been shown to have low toxicity, making it a relatively safe compound for use in lab experiments. However, one limitation is that BRD0705 is not water-soluble, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of BRD0705. One potential application is in the development of cancer therapeutics. BRD4 has been shown to play a critical role in the development of several types of cancer, including leukemia, lymphoma, and solid tumors. Therefore, the development of BRD4 inhibitors like BRD0705 could lead to the development of more effective cancer treatments.
Another potential application is in the treatment of inflammatory diseases. BRD4 has been shown to play a role in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Therefore, the development of BRD4 inhibitors like BRD0705 could lead to the development of more effective treatments for these diseases.
In conclusion, N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide (BRD0705) is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a critical role in the development of cancer and inflammation. While there are advantages and limitations to using BRD0705 in lab experiments, its potential applications in the development of cancer and inflammatory disease therapeutics make it a promising candidate for further research.
Synthesis Methods
The synthesis of BRD0705 involves a multi-step process that begins with the preparation of 5-bromo-2-hydroxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 2,3-dihydro-1H-isoindole-5-carboxamide to form BRD0705.
Scientific Research Applications
BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-4-14(19)13(6-12)18-15(20)9-1-2-10-7-17-8-11(10)5-9/h1-6,17,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKHCGRKDQVKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.